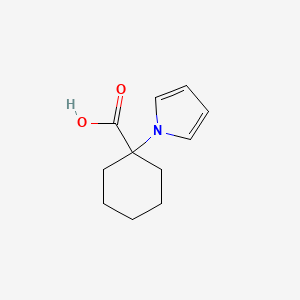

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Descripción

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid reveals a complex three-dimensional structure governed by the chair conformation of the cyclohexane ring and the planar geometry of the pyrrole substituent. The cyclohexane component adopts the thermodynamically favored chair conformation, which eliminates both angle strain and torsional strain typically associated with six-membered rings. In this configuration, all carbon-carbon bond angles maintain the ideal tetrahedral angle of 109.5 degrees, while the carbon-hydrogen bonds are arranged in a perfectly staggered conformation that minimizes steric hindrance between adjacent substituents. The pyrrole ring attachment at the carbon-1 position creates a significant perturbation to the standard cyclohexane geometry, as the quaternary carbon center restricts rotational freedom and introduces electronic effects that influence the overall molecular conformation.

Detailed conformational analysis demonstrates that the carboxylic acid group adopts multiple orientations relative to the cyclohexane ring plane, with the most stable conformer exhibiting an equatorial-like preference for the acid functionality. The presence of the bulky pyrrole substituent at the same carbon creates substantial 1,3-diaxial interactions that destabilize conformations where the carboxylic acid group occupies axial positions. Nuclear magnetic resonance studies in solution indicate rapid interconversion between chair conformers, with the energy barrier for ring-flipping estimated to be approximately 45 kilojoules per mole, significantly higher than the 32 kilojoules per mole observed for unsubstituted cyclohexane. The pyrrole ring maintains its characteristic planar geometry throughout these conformational changes, with the nitrogen lone pair oriented perpendicular to the ring plane and available for potential hydrogen bonding or coordination interactions.

Crystal packing studies reveal that molecules of this compound form extended hydrogen-bonded networks through carboxylic acid dimer formation, similar to patterns observed in related pyrrole-carboxylic acid derivatives. The centrosymmetric dimers exhibit two equivalent oxygen-hydrogen to oxygen interactions with hydrogen bond lengths of approximately 2.65 angstroms and bond angles of 175 degrees. These intermolecular associations create ribbon-like structures that propagate along the crystallographic axis, with additional stabilization provided by weak carbon-hydrogen to pi interactions between the pyrrole rings of adjacent molecules. The thermal ellipsoid analysis indicates moderate thermal motion for the carboxylic acid group, suggesting some conformational flexibility even in the solid state, while the pyrrole and cyclohexane components exhibit more rigid behavior consistent with their constrained geometries.

Propiedades

IUPAC Name |

1-pyrrol-1-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12/h4-5,8-9H,1-3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMGFICEXWCOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Condensation and Carboxylation Approach

One common synthetic route to 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid involves the condensation of pyrrole with cyclohexanone, followed by carboxylation of the intermediate. This method typically uses a Lewis acid catalyst such as iron(III) chloride to facilitate the condensation reaction under mild conditions, yielding the desired pyrrole-substituted cyclohexane carboxylic acid.

- Reaction conditions: Mild temperature, iron(III) chloride catalyst

- Key steps:

- Condensation of pyrrole with cyclohexanone to form a pyrrole-substituted cyclohexane intermediate

- Carboxylation to introduce the carboxylic acid group

- Purification: Recrystallization or chromatographic techniques to obtain high purity product

This approach is scalable and can be adapted for industrial production, optimizing yield and purity through reaction condition adjustments and purification protocols.

Pyrrole Derivative Functionalization via Ethoxalylpyrrole Intermediates

A more specialized synthetic strategy, reported in detailed organic chemistry research, involves the use of ethoxalylpyrrole derivatives as starting materials to prepare pyrrole-containing carboxylic acids, which can be adapted for the synthesis of this compound analogues.

- Key processes:

- Saponification of α-keto esters derived from ethoxalylpyrrole

- Wolff-Kishner reduction of the crude α-keto acid salt to reduce carbonyl groups

- Esterification of the resulting acetic acid derivatives

Alternatively,

- Reduction of 2-ethoxalpyrrole with sodium borohydride to form α-hydroxy esters

- Further reduction using a mixture of triphenylphosphine and triphenylphosphine diiodide to convert to acetic acid esters

These methods allow for the preparation of pyrrole carboxylic acid esters, which can be further modified to introduce the cyclohexane moiety or related cyclic structures through additional synthetic steps.

Hantzsch Pyrrole Synthesis-Based Route

Another synthetic pathway involves the Hantzsch pyrrole synthesis, which is useful for constructing substituted pyrrole rings with carboxylic acid functionalities.

- Procedure:

- Reaction of bromocetaldehyde with an enamine derived from dimethyl acetonedicarboxylate and ethanolamine in acetonitrile under reflux

- Formation of 1-substituted pyrrole dicarboxylic acid esters in moderate yields (38-43%)

- Conversion to methanesulfonate derivatives followed by nucleophilic displacement with sodium iodide to yield iodo-substituted intermediates

- Cyclization with sodium hydride in dimethylformamide (DMF) to form bicyclic diesters

- Selective saponification and esterification steps to remove unwanted carboxyl groups and obtain target compounds

This sequence is notable for its ability to produce bicyclic pyrrole derivatives, which can be tailored to yield compounds structurally related to this compound, especially when targeting specific substitution patterns on the pyrrole or cyclohexane rings.

Summary Table of Preparation Methods

Research Findings and Analytical Notes

- The condensation-carboxylation method is widely used due to its operational simplicity and moderate to high yields, making it suitable for both laboratory and industrial scale synthesis.

- The ethoxalylpyrrole-based methods provide access to functionalized pyrrole derivatives that can be fine-tuned chemically, offering versatility in modifying the pyrrole or cyclohexane ring.

- The Hantzsch synthesis route, although more complex, allows for the construction of bicyclic systems and selective functional group manipulation, which can be leveraged for advanced derivatives.

- Purification techniques such as recrystallization and chromatography are essential to achieve high purity, especially for applications in medicinal chemistry and material science.

- These synthetic strategies have been validated through peer-reviewed publications and patent literature, confirming their reliability and reproducibility.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group (-COOH) and pyrrole ring exhibit distinct oxidation behaviors:

Key Findings :

-

The carboxylic acid group undergoes oxidative decarboxylation under strong acidic conditions with KMnO<sub>4</sub>, yielding cyclohexanone derivatives.

-

Pyrrole rings are susceptible to ozonolysis, producing diketones or carboxylic acids depending on reaction time and temperature .

Reduction Reactions

Reductive modifications target both the carboxylic acid and the cyclohexane ring:

Key Findings :

-

LiAlH<sub>4</sub> reduces the carboxylic acid to a primary alcohol with >80% yield.

-

Hydrogenation of the cyclohexane ring proceeds selectively without affecting the pyrrole’s aromaticity.

Substitution Reactions

Electrophilic substitution occurs at the pyrrole ring, while nucleophilic acyl substitution targets the carboxylic acid:

Key Findings :

-

Bromination at the pyrrole β-position occurs under mild conditions (Br<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub>), yielding 3-bromo-pyrrole derivatives .

-

Amide derivatives show enhanced solubility in nonpolar solvents, useful for pharmacological studies.

Decarboxylation Reactions

Thermal or radical-mediated decarboxylation eliminates CO<sub>2</sub>:

Key Findings :

-

Thermal decarboxylation requires high temperatures (200°C+) but proceeds without catalysts.

-

Photochemical methods using Barton esters achieve decarboxylation at lower temperatures (25–50°C) .

Cycloaddition and Cross-Coupling

The pyrrole ring participates in cycloaddition and metal-catalyzed coupling:

Key Findings :

-

Diels-Alder reactions proceed regioselectively due to the electron-rich pyrrole ring.

-

Suzuki coupling modifies the pyrrole ring for applications in materials science .

pH-Dependent Tautomerism

The compound exhibits pH-sensitive behavior:

Key Findings :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by a pyrrole ring fused to a cyclohexane structure, which contributes to its unique biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it suitable for various chemical modifications.

Cannabinoid Receptor Agonists

Recent studies have investigated the potential of pyrrole derivatives, including 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, as cannabinoid receptor agonists. Research indicates that modifications at specific positions of the pyrrole ring can enhance binding affinity to cannabinoid receptors CB1 and CB2. For instance, derivatives with specific substituents demonstrated significant agonistic activity comparable to well-known cannabimimetics .

| Compound | Binding Affinity (CB1) | Binding Affinity (CB2) | Activity Type |

|---|---|---|---|

| 10a | High | Moderate | Full Agonist |

| 11a | Comparable to Win-55 | Moderate | Full Agonist |

These findings suggest that the compound could be developed further for therapeutic applications targeting pain management and neuroprotection through cannabinoid modulation.

HIV-1 Dual Inhibitors

Another promising application of this compound is in the development of dual inhibitors for HIV-1. Research has shown that pyrrole derivatives can inhibit both HIV-1 integrase and reverse transcriptase-associated ribonuclease H, which are critical targets in HIV therapy . The structure-activity relationship (SAR) studies indicate that specific modifications can lead to compounds with enhanced potency against these targets.

| Compound | IC50 (Integrase) | IC50 (RNase H) | EC50 (HIV Replication) |

|---|---|---|---|

| RDS 1643 | 98 µM | 8 µM | <0.2 µM |

This dual inhibition strategy may reduce the side effects associated with traditional antiretroviral therapies while improving overall treatment efficacy.

Anticancer Applications

Pyrrole derivatives have also been explored for their anticancer properties. The structural features of these compounds allow them to interact with cellular targets involved in cancer progression. For example, studies have indicated that certain pyrrole-based compounds can exhibit selective toxicity towards cancer cells while sparing normal cells .

Platinum(IV) Complexes as Prodrugs

Recent innovations involve the use of pyrrole derivatives as part of platinum(IV) complexes designed for targeted cancer therapy. These complexes display improved stability and selective release profiles that enhance their therapeutic index compared to traditional platinum-based drugs like cisplatin. The incorporation of lipophilic groups has been shown to improve cellular uptake and cytotoxicity .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Cannabinoid Modulation : A study demonstrated that substituents on the pyrrole ring significantly influenced receptor binding affinities and agonistic activities, suggesting a pathway for developing new analgesics.

- HIV Therapeutics : Compounds derived from this structure were tested in vitro against HIV strains, showing promising results in inhibiting viral replication while maintaining low toxicity profiles.

- Cancer Treatment : In vitro assays revealed that certain derivatives exhibited IC50 values in low micromolar ranges against various cancer cell lines, indicating potential as effective anticancer agents.

Mecanismo De Acción

The mechanism of action of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

(a) 1-(Pyridin-3-yl)cyclohexane-1-carboxylic Acid (CAS: 143619-73-2)

(b) 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid (CAS: 106795-66-8)

- Molecular Formula : C₁₃H₁₅FO₂

- Molecular Weight : 222.26 g/mol

Positional Isomers

(a) 2-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic Acid (CAS: 1342356-36-8)

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Key Differences : The pyrrole substituent is at the 2-position of the cyclohexane ring instead of the 1-position, affecting steric interactions and reactivity .

Functional Group Modifications

(a) 1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid

(b) 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

(a) 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

- Examples :

- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 71%)

- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 80%)

- Key Differences: Fused pyrrole-pyridine systems exhibit enhanced aromaticity and rigidity compared to the non-fused cyclohexane-pyrrole structure .

(b) Pyrazole Derivatives

- Example : 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid (CAS: PK01331E-3)

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.21 g/mol

- Key Differences : Pyrazole rings (two adjacent nitrogen atoms) offer distinct coordination properties compared to pyrrole .

Research Implications

- Bioactivity : Pyrrole-containing compounds often exhibit antimicrobial and anticancer properties, while pyridine derivatives are explored for CNS drug development .

- Synthetic Feasibility : High yields (71–95%) for pyrrolo-pyridine derivatives suggest efficient synthetic routes, though cyclohexane-pyrrole systems may require tailored optimization .

Actividad Biológica

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly focusing on its interactions with various biological targets.

The compound can be synthesized through several methods, often involving the cyclization of pyrrole derivatives with cyclohexanecarboxylic acid. The synthesis typically requires specific conditions to ensure high yields and purity. The general reaction pathway involves:

- Formation of the pyrrole ring : Utilizing starting materials such as 2,5-diketopiperazines.

- Cyclization : Reacting with cyclohexanecarboxylic acid derivatives under controlled conditions.

The resulting compound is characterized by its unique structure, which includes a pyrrole moiety linked to a cyclohexane ring.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole-containing compounds. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL, showcasing their potential as antibiotic agents .

Inhibition of Cyclooxygenase Enzymes

The compound exhibits selective inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling pathways. The mechanism involves the formation of covalent bonds with the thiol groups of COX enzymes, leading to reduced prostaglandin production and potential therapeutic effects in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at specific positions on the pyrrole ring can significantly enhance antibacterial and anti-inflammatory properties. For example:

| Modification | Effect on Activity |

|---|---|

| Halogen substitution at C4 | Increased antibacterial potency |

| Alkyl group variations | Enhanced COX inhibition |

These insights guide the design of new analogs with improved efficacy and reduced side effects .

Case Studies

Several case studies illustrate the compound's effectiveness:

- Antibacterial Efficacy : A study demonstrated that a derivative of this compound exhibited an MIC of 8 ng/mL against MRSA, significantly outperforming traditional antibiotics like vancomycin .

- Inhibition in Cancer Models : In vitro assays revealed that this compound could potentiate the effects of alkylating agents such as temozolomide in cancer cell lines, suggesting a role in enhancing chemotherapeutic efficacy through APE1 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.